
1-(丙基磺酰基)-1,2,3,4-四氢喹啉-7-胺
描述
1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine is a useful research compound. Its molecular formula is C12H18N2O2S and its molecular weight is 254.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
酶抑制和选择性研究
- 该化合物因其对苯乙醇胺 N-甲基转移酶 (PNMT) 的强效抑制作用而受到研究,PNMT 是一种参与儿茶酚胺生物合成的酶。它对 PNMT 的高选择性高于 α2-肾上腺素受体是值得注意的 (Grunewald 等人,1997)。
合成方法
- 研究集中在芳基磺酰基喹啉衍生物的合成上,这在药物应用中很重要。已经开发出一种通过叔丁基氢过氧化物介导的环加成反应合成这些衍生物的方法,突出了形成 C-S 键和喹啉环的新方法 (Zhang 等人,2016)。
化学反应中的立体化学
- 该化合物已用于探索四氢异喹啉衍生物与胺的取代反应中的立体化学方面,从而深入了解 4-氨基-1,2,3,4-四氢异喹啉衍生物的形成 (Sugiura 等人,1997)。
抑制效力和选择性增强
- 化合物中磺酰胺氮的修饰导致衍生物具有高 PNMT 抑制效力和选择性。这项研究有助于理解这些抑制剂穿透血脑屏障的情况 (Grunewald 等人,2005)。
化学转化
- 该化合物的衍生物已用于通过自由基途径进行芳环胺化的研究,展示了其在化学转化中的多功能性 (Togo 等人,1996)。
新型合成路线
- 已经探索了从 N-boc-3-哌啶酮合成四氢喹啉和喹啉的创新合成方法,证明了该化合物在创建复杂分子结构中的相关性 (Shally 等人,2019)。
抗氧化活性
- 该化合物的衍生物,特别是具有邻位取代基的衍生物,已对其抗氧化活性进行了评估,有助于了解其潜在的治疗应用 (Nishiyama 等人,2003)。
磺基转移酶酶研究
- 该化合物参与了对胺 N-磺基转移酶的研究,该酶催化硫酰基转移,从而提供了对生化途径和潜在药物相互作用的见解 (Ramaswamy 和 Jakoby,1987)。
作用机制
Target of Action
The compound 1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine belongs to the class of sulfonamides . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .
Mode of Action
Sulfonamides, including 1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine, act by inhibiting bacterial DNA synthesis . They achieve this by competitively inhibiting the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, a vital component for DNA replication .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway, leading to a decrease in the production of tetrahydrofolic acid, a coenzyme required for the synthesis of purines and pyrimidines, which are essential components of DNA . This disruption affects the ability of bacteria to replicate and survive .
Pharmacokinetics
Pharmacokinetics generally involves the processes of absorption, distribution, metabolism, and excretion (adme) . The compound’s ADME properties would impact its bioavailability, determining the concentration of the drug in the blood and various body parts over time .
Result of Action
The molecular and cellular effects of 1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine are likely related to its inhibition of bacterial DNA synthesis . This inhibition can lead to a decrease in bacterial replication, potentially resulting in the death of the bacterial cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine. Factors such as temperature, pH, and presence of other substances can affect the stability and activity of the compound . Additionally, the compound’s effectiveness can be influenced by the specific characteristics of the bacterial strain, including its resistance mechanisms .
属性
IUPAC Name |
1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-2-8-17(15,16)14-7-3-4-10-5-6-11(13)9-12(10)14/h5-6,9H,2-4,7-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNGGYIYUZKXCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


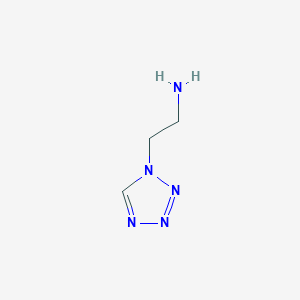
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B3306449.png)
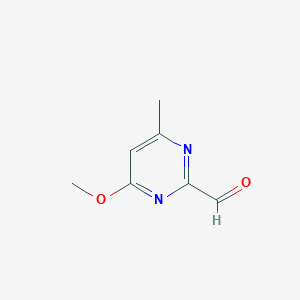
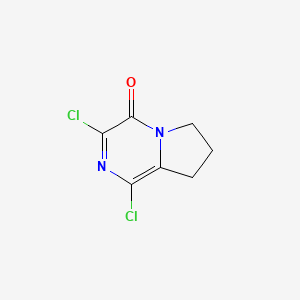

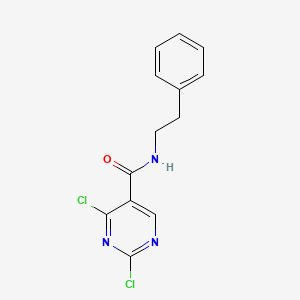
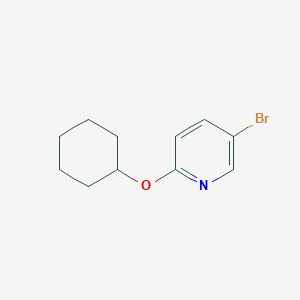
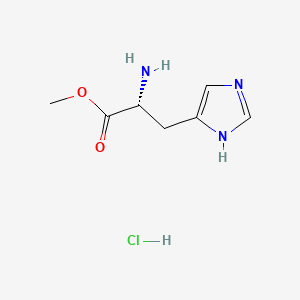
![4-[(Dimethylamino)methyl]-2-methoxyaniline](/img/structure/B3306483.png)
![4H,5H,6H-cyclopenta[d][1,3]thiazol-2-amine hydrobromide](/img/structure/B3306491.png)

![4-[(3R)-pyrrolidin-3-yloxy]pyridine](/img/structure/B3306503.png)
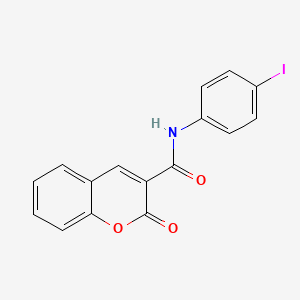
![[2-Amino-1-(4-ethylphenyl)ethyl]diethylamine](/img/structure/B3306546.png)
